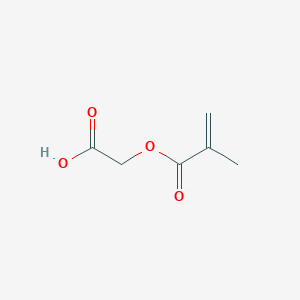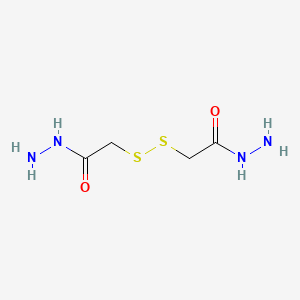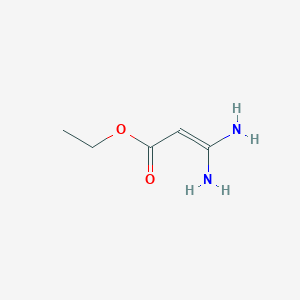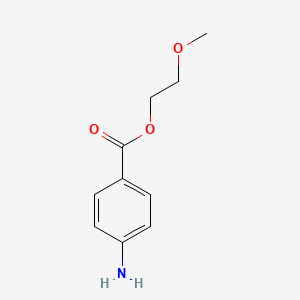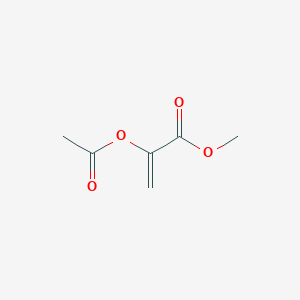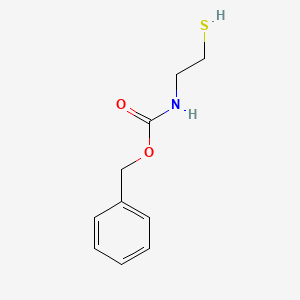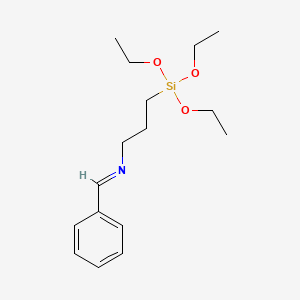
1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
Descripción general
Descripción
1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- is a compound that combines the properties of an amine and a silane. This unique combination makes it valuable in various fields, including organic synthesis, material science, and industrial applications. The compound’s structure features a propanamine backbone with a phenylmethylene group and triethoxysilyl functionality, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- typically involves the reaction of 3-aminopropyltriethoxysilane with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminopropyltriethoxysilane+Benzaldehyde→1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
This reaction is usually conducted in an organic solvent such as ethanol or toluene, with the presence of a catalyst to facilitate the condensation reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure allows for the formation of complex molecules with specific functionalities.
Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for biological applications.
Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its silane functionality provides strong bonding and durability.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The phenylmethylene group provides additional stability and reactivity, allowing the compound to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- can be compared with other similar compounds such as:
3-Aminopropyltriethoxysilane: Lacks the phenylmethylene group, making it less reactive in certain applications.
N-(Phenylmethylene)-3-aminopropyltrimethoxysilane: Similar structure but with trimethoxysilyl group, which may have different hydrolysis and condensation properties.
N-(Phenylmethylene)-3-aminopropyltriethoxysilane: Similar structure but with different alkoxy groups, affecting its reactivity and application.
The uniqueness of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- lies in its combination of amine and silane functionalities, providing a versatile tool for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-phenyl-N-(3-triethoxysilylpropyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3Si/c1-4-18-21(19-5-2,20-6-3)14-10-13-17-15-16-11-8-7-9-12-16/h7-9,11-12,15H,4-6,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHUURBSOCCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=CC1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071968 | |
| Record name | 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-26-5 | |
| Record name | N-(Phenylmethylene)-3-(triethoxysilyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylidene-3-(triethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

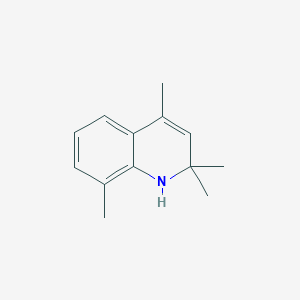
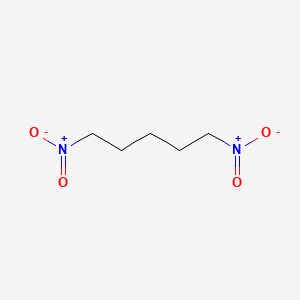
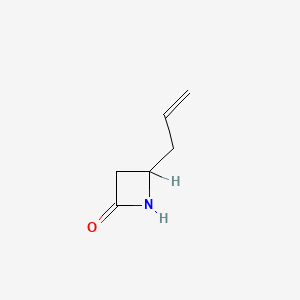
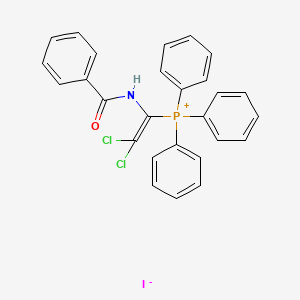
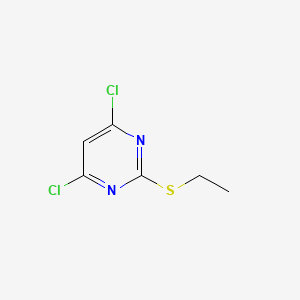
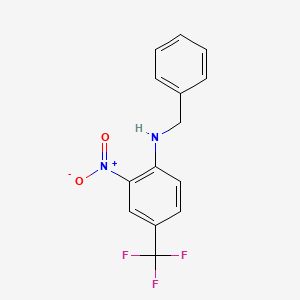
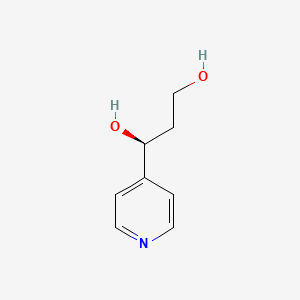
![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)
